Bractoppin

Vue d'ensemble

Description

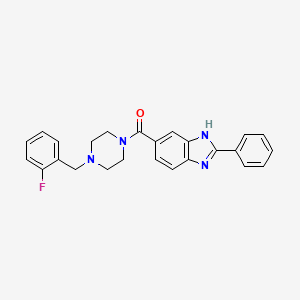

Le Bractoppin est un dérivé de benzimidazole qui agit comme un inhibiteur sélectif de petite molécule de la reconnaissance de phosphopeptide par le domaine BRCT tandem de BRCA1. Ce composé a suscité un intérêt considérable en raison de sa capacité à interrompre la signalisation cellulaire dépendante de BRCA1, en particulier en réponse aux dommages à l'ADN .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Bractoppin est synthétisé par une série de réactions chimiques impliquant des dérivés de benzimidazole.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, la synthèse suit généralement les protocoles de synthèse organique standard. Le processus implique plusieurs étapes, y compris la purification et la caractérisation pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le Bractoppin subit principalement des réactions de substitution, où divers substituants sont introduits dans le noyau benzimidazole pour améliorer son activité. Ces réactions sont généralement effectuées dans des conditions contrôlées pour garantir l'obtention du produit souhaité .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent des précurseurs de benzimidazole, des substrats de phosphopeptide et divers solvants organiques. Les réactions sont souvent effectuées sous atmosphères inertes pour éviter les réactions secondaires indésirables .

Principaux produits formés : Le principal produit formé par ces réactions est le this compound lui-même, qui se caractérise par sa forte affinité de liaison et sa sélectivité pour le domaine BRCT tandem de BRCA1 .

4. Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses applications notables :

Médecine : Le this compound a montré un potentiel en tant qu'agent anticancéreux, en particulier dans le traitement des tumeurs borderline de l'ovaire.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement la reconnaissance des substrats de phosphopeptide par le domaine BRCT tandem de BRCA1. Cette inhibition empêche le recrutement de BRCA1 aux sites de dommages à l'ADN, interrompant ainsi les voies de signalisation cellulaire dépendantes de BRCA1. Le composé engage des résidus spécifiques au sein du domaine BRCT tandem de BRCA1, bloquant le site de liaison au phosphopeptide et empêchant la liaison du substrat .

Applications De Recherche Scientifique

Research Findings and Case Studies

1. Structure-Activity Relationship Studies

Research has demonstrated that Bractoppin binds selectively to the BRCA1 tBRCT domain with nanomolar potency. Structure-activity relationship (SAR) studies have revealed critical residues involved in its binding mechanism, such as K1702 and F1662, which are essential for phosphopeptide recognition . These insights guide the optimization of this compound derivatives for enhanced efficacy.

2. In Vitro Studies

In laboratory settings, this compound has been effective in abrogating BRCA1 foci formation and inhibiting G2 phase cell cycle arrest induced by ionizing radiation. Two analogs of this compound were identified that further enhanced these effects, showcasing its potential for therapeutic applications against BRCA1-related cancers .

3. Organoid Models

Recent studies have utilized organoid models derived from borderline ovarian tumors to assess the antitumor activity of this compound. The compound was found to significantly inhibit cell cycle progression and promote apoptosis in these organoids, indicating its potential as a targeted therapy for difficult-to-treat ovarian tumors . This application highlights the importance of organoid technology in evaluating drug efficacy in a more physiologically relevant context.

Comparative Data Table

Mécanisme D'action

Bractoppin exerts its effects by selectively inhibiting the recognition of phosphopeptide substrates by the BRCA1 tandem BRCT domain. This inhibition prevents the recruitment of BRCA1 to sites of DNA damage, thereby interrupting BRCA1-dependent cellular signaling pathways. The compound engages specific residues within the BRCA1 tandem BRCT domain, blocking the phosphopeptide-binding site and preventing substrate binding .

Comparaison Avec Des Composés Similaires

Le Bractoppin est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la reconnaissance de phosphopeptide par le domaine BRCT tandem de BRCA1. Des composés similaires comprennent d'autres dérivés de benzimidazole qui ciblent la reconnaissance de phosphopeptide, mais le this compound se distingue par son affinité de liaison nanomolaire et son inhibition sélective de la signalisation dépendante de BRCA1 .

Liste des composés similaires :

- Dérivés de benzimidazole ciblant la reconnaissance de phosphopeptide

- Autres inhibiteurs de petite molécule du domaine BRCT tandem de BRCA1

Le mode de liaison unique du this compound et sa grande sélectivité en font un outil précieux pour étudier les processus cellulaires dépendants de BRCA1 et développer des thérapies ciblées.

Activité Biologique

Bractoppin is a benzimidazole compound that has emerged as a significant inhibitor of phosphopeptide recognition by the BRCA1 tandem BRCT (tBRCT) domain, which plays a crucial role in DNA damage response and repair mechanisms. This article delves into the biological activity of this compound, highlighting its mechanism of action, structural characteristics, and potential therapeutic applications based on recent research findings.

This compound selectively inhibits the binding of phosphopeptides to the BRCA1 tBRCT domain, which is essential for mediating cellular responses to DNA damage. The compound demonstrates nanomolar potency in displacing cognate phosphopeptide substrates, such as BACH1, from the BRCA1 tBRCT domain. This inhibition interrupts critical signaling pathways involved in DNA repair processes.

Key Findings:

- Binding Affinity : this compound has a dissociation constant (Kd) of approximately 0.38 µM when binding to the wild-type BRCA1 tBRCT and 0.31 µM for the M1775R mutant, indicating its effectiveness against certain cancer-associated mutations .

- Structural Interactions : The binding mode of this compound involves favorable hydrophobic interactions and T-shaped pi-pi stacking with specific residues in the tBRCT domain, particularly Phe1662 .

Structural Features

The structural characteristics of this compound contribute significantly to its biological activity. The compound's design allows it to engage with key residues within the BRCA1 tBRCT domain that are responsible for recognizing phosphorylated serine residues in target peptides.

| Structural Component | Role |

|---|---|

| Benzimidazole Core | Central scaffold providing structural stability and interaction capability |

| Hydrophobic Pocket | Facilitates binding through hydrophobic interactions with tBRCT residues |

| piperazine Ring | Enhances solubility and cellular permeability |

In Vitro Studies

This compound has been extensively studied in vitro, revealing its ability to inhibit substrate recognition and disrupt BRCA1-mediated cellular responses to DNA damage. Key studies have demonstrated that:

- Inhibition of G2 Arrest : this compound effectively abrogates G2 arrest induced by DNA damage, allowing for continued cell cycle progression .

- Impact on RAD51 Recruitment : The compound diminishes BRCA1 recruitment to sites of DNA breaks, thereby reducing RAD51 assembly, which is vital for homologous recombination repair .

Case Studies

Recent case studies have illustrated this compound's potential in clinical applications, particularly in ovarian cancer treatment:

- Ovarian Tumor Organoids : In a study involving serous borderline ovarian tumors, this compound was shown to promote apoptosis and inhibit both homologous recombination and non-homologous end joining repair pathways in tumor cells . This suggests its utility as a therapeutic agent in managing recurrent ovarian tumors.

Propriétés

Formule moléculaire |

C25H23FN4O |

|---|---|

Poids moléculaire |

414.5 g/mol |

Nom IUPAC |

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone |

InChI |

InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28) |

Clé InChI |

UHDGSNOZRAAGIZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |

SMILES canonique |

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bractoppin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.